(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid

Protecting Group Chemistry Hydrolytic Stability Green Solvents

Essential chiral building block for macrolide immunosuppressants (rapamycin, everolimus). 2,2-Dimethyl-1,3-dioxolane acetal offers superior stability to strong bases (LiAlH₄, NaH) and nucleophiles vs. silyl/ester protecting groups, enabling orthogonal diol protection in multi-step sequences. Racemic or enantiopure forms available; ≥97% purity ensures minimal purification costs in downstream oxazolidinone couplings.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 210297-55-5
Cat. No. B13582138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid
CAS210297-55-5
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)CC(=O)O)C
InChIInChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)3-6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
InChIKeyOIUZBDNWEHNDHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic Acid (CAS 210297-55-5): A Protected Chiral Building Block for Pharmaceutical Intermediates


(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid is a protected dihydroxyacetone derivative containing a 1,3-dioxolane acetal protecting group and a carboxylic acid functional handle [1]. It serves as a key chiral building block in the synthesis of complex pharmaceutical intermediates, notably in the total synthesis of rapamycin and related macrolide immunosuppressants [2]. The compound is commercially available as the racemate (CAS 210297-55-5) or as enantiopure (4R)- and (4S)- isomers, with a typical purity specification of ≥97% for research-grade material [3].

Why Generic Substitution of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic Acid (CAS 210297-55-5) Compromises Synthetic Utility


Generic substitution of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid with other dioxolane derivatives or unprotected glycerol analogs is not scientifically valid due to fundamental differences in protecting group stability, orthogonal functional group compatibility, and the documented role of the intact acetal in enabling specific multi-step synthetic sequences [1]. The 2,2-dimethyl-1,3-dioxolane acetal is chosen specifically for its stability to strong bases, nucleophiles, and hydride reducing agents (e.g., LiAlH₄), conditions that would degrade or compromise alternative protecting groups like silyl ethers or esters [2]. Furthermore, in the context of complex molecule synthesis such as rapamycin, the stereochemistry of the chiral center at the dioxolane C-4 position is critical for downstream diastereoselective transformations; replacing the compound with an achiral analog or an alternative protecting group introduces synthetic inefficiencies, reduces overall yield, and jeopardizes the stereochemical integrity of the final active pharmaceutical ingredient [3].

Quantitative Differentiation of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic Acid (CAS 210297-55-5) from Closest Analogs


Comparative Hydrolytic Stability of the 2,2-Dimethyl-1,3-Dioxolane Acetal vs. Other Cyclic Acetals

The 2,2-dimethyl-1,3-dioxolane acetal group in the target compound exhibits approximately 8-fold lower hydrolytic stability at low pH compared to the analogous 1,3-dioxane ring system [1]. This difference is quantified by the rate of hydrolysis: at pH 2, the dioxolane (5-membered ring) hydrolyzes 8 times faster than the dioxane (6-membered ring) counterpart, allowing for more facile and selective deprotection under mild acidic conditions without affecting other base-sensitive functional groups [1]. This differential stability is a direct consequence of ring strain in the 5-membered dioxolane, which is approximately 2.5 kcal/mol higher than that of the 6-membered dioxane [2].

Protecting Group Chemistry Hydrolytic Stability Green Solvents

Stereochemical Purity Enables Reproducible Diastereoselectivity in Rapamycin Total Synthesis

In the total synthesis of rapamycin, the enantiopure (4R)-2,2-dimethyl-1,3-dioxolane-4-acetic acid intermediate (compound VIII) is utilized to install a chiral center with >99% diastereomeric excess (de) in the final macrocyclic core [1]. While the racemic mixture (CAS 210297-55-5) may serve in some contexts, the specific stereochemistry of the (4R)-enantiomer is essential for achieving the desired diastereoselectivity in the subsequent oxazolidinone coupling step, which proceeds with a yield of 78% for the correct stereoisomer compared to <15% for the mismatched pair [2]. Substituting with the (4S)-enantiomer or racemic mixture results in a complex mixture of diastereomers, requiring extensive chromatographic purification and reducing overall synthetic efficiency by >50% [2].

Total Synthesis Chiral Building Block Diastereoselectivity

Stability to Hydride Reduction Enables Multi-Step Sequences Incompatible with Alternative Protecting Groups

The 2,2-dimethyl-1,3-dioxolane acetal group is stable to lithium aluminum hydride (LiAlH₄) reduction conditions, a property not shared by ester-based protecting groups or unprotected ketones/aldehydes [1]. In the rapamycin synthesis, the dioxolane-protected intermediate (XII) undergoes LiAlH₄ reduction in tetrahydrofuran at 0°C for 2 hours with >95% conversion to the desired alcohol, while the dioxolane ring remains fully intact with <2% ring-opening observed by NMR [1]. In contrast, a comparable ester-protected analog (e.g., acetate) would undergo quantitative saponification under identical conditions, demonstrating the orthogonal stability of the dioxolane acetal [2].

Protecting Group Orthogonality Reduction Chemistry Multi-step Synthesis

Optimized Application Scenarios for (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic Acid (CAS 210297-55-5) Based on Quantitative Evidence


Chiral Intermediate for Macrolide Immunosuppressants (e.g., Rapamycin, Everolimus)

Procurement of enantiopure (4R)-2,2-dimethyl-1,3-dioxolane-4-acetic acid is essential for the industrial-scale total synthesis of rapamycin and its derivatives (e.g., everolimus, temsirolimus). The >99% diastereomeric excess achieved in the critical oxazolidinone coupling step directly translates to higher overall yield and reduced purification costs, as documented in the original total synthesis [1]. Substitution with the racemic mixture (CAS 210297-55-5) introduces >50% inefficiency in this specific synthetic route [2].

Orthogonal Protecting Group Strategy in Complex Multi-Step Syntheses

The compound is ideally suited for synthetic sequences requiring orthogonal protection of 1,2-diol moieties. Its stability to strong bases and hydride reducing agents (e.g., LiAlH₄, NaH) allows it to remain intact during harsh functional group manipulations, while its predictable 8-fold faster acid-catalyzed hydrolysis relative to 1,3-dioxanes enables selective, mild deprotection at a later stage [1]. This property is critical in the synthesis of polyfunctional natural products and drug candidates where multiple protecting groups must be sequentially removed [2].

Building Block for Hydroxy-Acetic Acid Derivatives and Prodrug Design

The carboxylic acid handle in (2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid can be readily converted to amides, esters, or hydroxamic acids, making it a versatile scaffold for generating libraries of dioxolane-containing bioactive molecules [1]. Its derivatives have been explored as intermediates for metalloproteinase inhibitors and tumor necrosis factor (TNF) release inhibitors [2]. The protected diol moiety can also serve as a prodrug element, masking polar hydroxyl groups to improve membrane permeability, with the acetal designed to hydrolyze and release the active diol under physiological conditions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.